molecular formula C15H20Br3N3O B15021329 N'-[(2E)-5-Methylhexan-2-ylidene]-2-[(2,4,6-tribromophenyl)amino]acetohydrazide

N'-[(2E)-5-Methylhexan-2-ylidene]-2-[(2,4,6-tribromophenyl)amino]acetohydrazide

Cat. No.: B15021329
M. Wt: 498.1 g/mol
InChI Key: OBENMARYYJIHQO-KEBDBYFISA-N
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Description

N’-[(2E)-5-Methylhexan-2-ylidene]-2-[(2,4,6-tribromophenyl)amino]acetohydrazide is a complex organic compound with significant potential in various scientific fields This compound is characterized by its unique structure, which includes a hydrazide group linked to a tribromophenyl ring and a methylhexan-2-ylidene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(2E)-5-Methylhexan-2-ylidene]-2-[(2,4,6-tribromophenyl)amino]acetohydrazide typically involves the condensation of 2,4,6-tribromoaniline with an appropriate hydrazide derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as acetic acid, to facilitate the formation of the desired product. The reaction mixture is heated to a specific temperature, often around 80-100°C, and maintained for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a multi-step process, starting with the bromination of aniline to form 2,4,6-tribromoaniline. This intermediate is then reacted with a hydrazide derivative under optimized conditions to yield the final product. The process may include purification steps such as recrystallization or chromatography to obtain a high-purity compound.

Chemical Reactions Analysis

Types of Reactions

N’-[(2E)-5-Methylhexan-2-ylidene]-2-[(2,4,6-tribromophenyl)amino]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can lead to the removal of bromine atoms or the conversion of the hydrazide group to other functional groups.

    Substitution: The bromine atoms in the phenyl ring can be substituted with other groups, such as alkyl or aryl groups, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Substitution reactions may involve reagents like Grignard reagents (RMgX) or organolithium compounds (RLi).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or quinones, while reduction can produce amines or other reduced derivatives.

Scientific Research Applications

N’-[(2E)-5-Methylhexan-2-ylidene]-2-[(2,4,6-tribromophenyl)amino]acetohydrazide has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of more complex molecules.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.

    Industry: The compound’s reactivity makes it valuable in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N’-[(2E)-5-Methylhexan-2-ylidene]-2-[(2,4,6-tribromophenyl)amino]acetohydrazide exerts its effects involves its interaction with specific molecular targets. The bromine atoms in the phenyl ring enhance its binding affinity to certain enzymes or receptors, leading to modulation of their activity. The hydrazide group can form hydrogen bonds with target molecules, further stabilizing the interaction. These interactions can trigger various biochemical pathways, resulting in the desired biological or chemical effects.

Comparison with Similar Compounds

Similar Compounds

    N’-[(2E)-4-Methyl-2-pentanylidene]-2-[(2,4,6-tribromophenyl)amino]acetohydrazide: This compound has a similar structure but with a different alkylidene group.

    2-(2-cyanophenoxy)-N’-[(2E)-5-methylhexan-2-ylidene]acetohydrazide: This compound contains a cyanophenoxy group instead of the tribromophenyl group.

Uniqueness

N’-[(2E)-5-Methylhexan-2-ylidene]-2-[(2,4,6-tribromophenyl)amino]acetohydrazide is unique due to the presence of the tribromophenyl group, which imparts distinct reactivity and binding properties. This makes it particularly valuable in applications where strong and specific interactions with target molecules are required.

Properties

Molecular Formula

C15H20Br3N3O

Molecular Weight

498.1 g/mol

IUPAC Name

N-[(E)-5-methylhexan-2-ylideneamino]-2-(2,4,6-tribromoanilino)acetamide

InChI

InChI=1S/C15H20Br3N3O/c1-9(2)4-5-10(3)20-21-14(22)8-19-15-12(17)6-11(16)7-13(15)18/h6-7,9,19H,4-5,8H2,1-3H3,(H,21,22)/b20-10+

InChI Key

OBENMARYYJIHQO-KEBDBYFISA-N

Isomeric SMILES

CC(C)CC/C(=N/NC(=O)CNC1=C(C=C(C=C1Br)Br)Br)/C

Canonical SMILES

CC(C)CCC(=NNC(=O)CNC1=C(C=C(C=C1Br)Br)Br)C

Origin of Product

United States

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